molecular formula C24H18N2O5S B387670 (1S,2S)-N'-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE

(1S,2S)-N'-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE

Cat. No.: B387670
M. Wt: 446.5g/mol
InChI Key: HMROIRBPSHSLDJ-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a phenyl group, and an anthracene derivative, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Anthracene Derivative: The anthracene derivative can be attached through a sulfonylation reaction, where the anthracene compound reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed through a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester or amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and anthracene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it suitable for binding studies and the investigation of biological pathways.

Medicine

In medicinal chemistry, (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
  • (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE
  • (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE

Uniqueness

The uniqueness of (1S,2S)-N’-[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]-2-PHENYLCYCLOPROPANECARBOHYDRAZIDE lies in its combination of structural features, including the cyclopropane ring, phenyl group, and anthracene derivative. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5g/mol

IUPAC Name

(1S,2S)-N'-(9,10-dioxoanthracen-2-yl)sulfonyl-2-phenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C24H18N2O5S/c27-22-16-8-4-5-9-17(16)23(28)20-12-15(10-11-18(20)22)32(30,31)26-25-24(29)21-13-19(21)14-6-2-1-3-7-14/h1-12,19,21,26H,13H2,(H,25,29)/t19-,21+/m1/s1

InChI Key

HMROIRBPSHSLDJ-CTNGQTDRSA-N

SMILES

C1C(C1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Canonical SMILES

C1C(C1C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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